

# A Comparative Guide to the Spectroscopic Profile of 4-Methyl-2-Oxindole

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## Compound of Interest

Compound Name: 4-Methylindolin-2-one

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This guide provides a comparative analysis of the spectroscopic data for 4-methyl-2-oxindole, a significant heterocyclic compound frequently encountered in medicinal chemistry and drug discovery. Due to the scarcity of directly published complete spectral sets for 4-methyl-2-oxindole, this guide presents expected values derived from established principles of spectroscopy and comparison with structurally similar analogs, namely the parent compound 2-oxindole and the isomeric 5-methyl-2-oxindole. This comparative approach allows for a deeper understanding of how substituent placement on the oxindole core influences its spectroscopic signature.

## Spectroscopic Data Comparison

The following tables summarize the expected and experimentally observed spectroscopic data for 4-methyl-2-oxindole and its analogs. These tables are designed for easy comparison of key spectral features.

### **<sup>1</sup>H NMR Spectral Data Comparison (in DMSO-d<sub>6</sub>)**

Proton Assignment	4-Methyl-2-oxindole (Expected)	2-Oxindole (Observed) <a href="#">[1]</a>	5-Methyl-2-oxindole (Observed)
NH	~10.3 ppm (s, 1H)	10.4 ppm (s, 1H)	~10.2 ppm (s, 1H)
H-5	~6.8 ppm (d, 1H)	7.16 ppm (t, 1H)	-
H-6	~7.0 ppm (t, 1H)	6.93 ppm (d, 1H)	~6.9 ppm (d, 1H)
H-7	~6.7 ppm (d, 1H)	7.20 ppm (d, 1H)	~7.0 ppm (s, 1H)
CH <sub>2</sub> (C3)	~3.4 ppm (s, 2H)	3.46 ppm (s, 2H)	~3.4 ppm (s, 2H)
CH <sub>3</sub> (C4)	~2.2 ppm (s, 3H)	-	-
CH <sub>3</sub> (C5)	-	-	~2.2 ppm (s, 3H)

### <sup>13</sup>C NMR Spectral Data Comparison (in DMSO-d<sub>6</sub>)

Carbon Assignment	4-Methyl-2-oxindole (Expected)	2-Oxindole (Observed)	5-Methyl-2-oxindole (Observed)
C=O (C2)	~176.0 ppm	~176.5 ppm	~176.3 ppm
C3	~36.0 ppm	~36.2 ppm	~36.1 ppm
C3a	~128.0 ppm	~128.5 ppm	~128.3 ppm
C4	~131.0 ppm	~124.5 ppm	~125.0 ppm
C5	~122.0 ppm	~127.8 ppm	~131.5 ppm
C6	~128.0 ppm	~121.5 ppm	~128.1 ppm
C7	~108.0 ppm	~109.3 ppm	~109.0 ppm
C7a	~142.0 ppm	~142.8 ppm	~140.5 ppm
CH <sub>3</sub>	~18.0 ppm	-	~20.7 ppm

### **FT-IR Spectral Data Comparison (Solid Phase, cm<sup>-1</sup>)**

Vibrational Mode	4-Methyl-2-oxindole (Expected)	2-Oxindole (Observed)	5-Methyl-2-oxindole (Observed)
N-H Stretch	3200-3300 (broad)	~3250 (broad)	~3240 (broad)
Aromatic C-H Stretch	3000-3100	~3050	~3045
Aliphatic C-H Stretch	2850-2960	-	~2920
C=O (Amide) Stretch	~1690-1710	~1705	~1700
C=C Aromatic Stretch	1600-1620	~1615	~1620

## Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight	Expected [M] <sup>+</sup>	Key Fragmentation Peaks (m/z)
4-Methyl-2-oxindole	C <sub>9</sub> H <sub>9</sub> NO	147.17 g/mol	147	118 ([M-CHO] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )
2-Oxindole	C <sub>8</sub> H <sub>7</sub> NO	133.15 g/mol	133	104 ([M-CHO] <sup>+</sup> ), 78 ([C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup> )[1]
5-Methyl-2-oxindole	C <sub>9</sub> H <sub>9</sub> NO	147.17 g/mol	147	118 ([M-CHO] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )

## Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies in organic chemical analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

- $^1\text{H}$  NMR Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

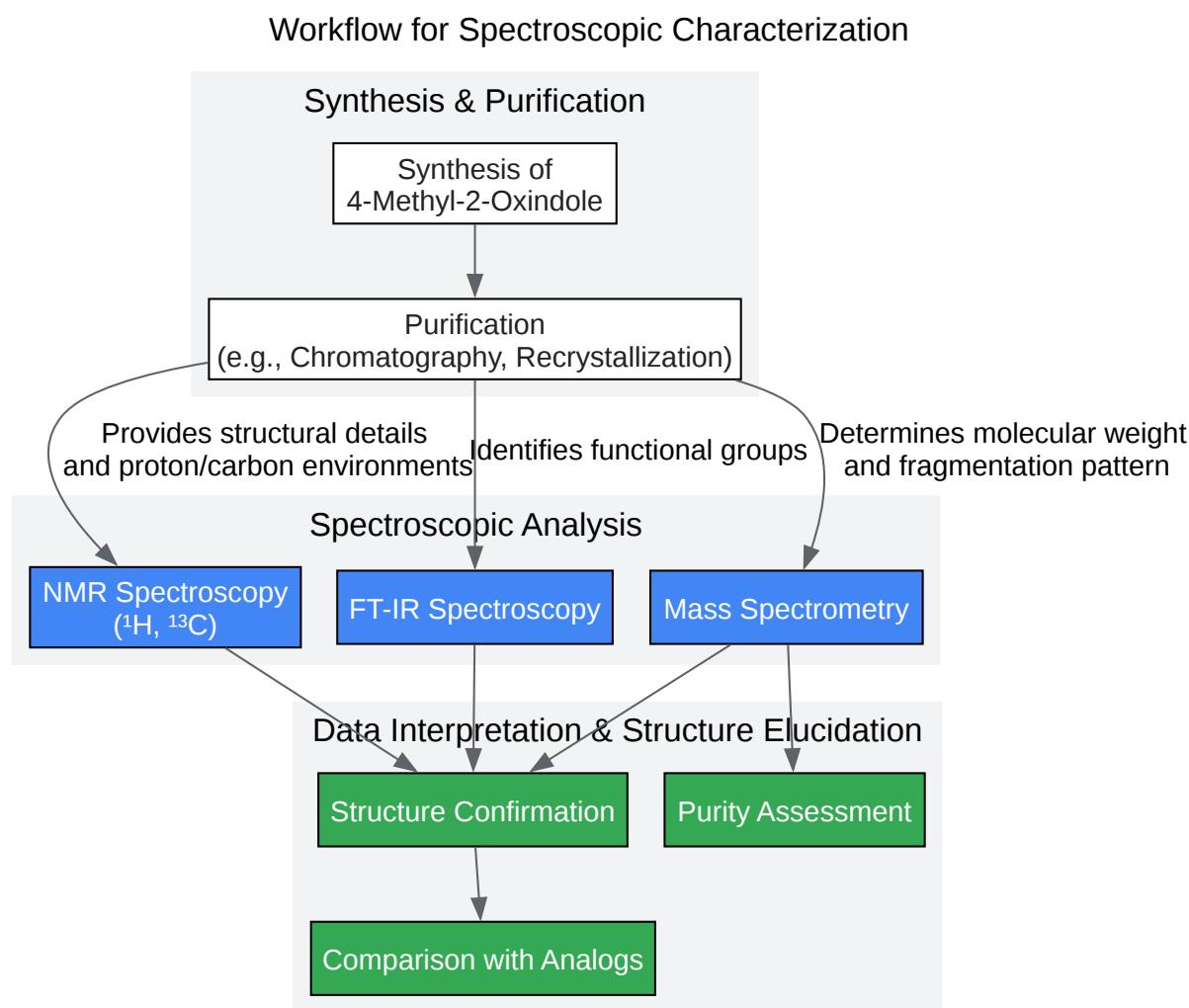
- Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure good contact.
- Data Acquisition: The FT-IR spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization: The compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system. Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different fragments.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like 4-methyl-2-oxindole.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of 4-methyl-2-oxindole.

## Conclusion

The spectroscopic analysis of 4-methyl-2-oxindole, through a combination of NMR, FT-IR, and Mass Spectrometry, provides a detailed fingerprint for its structural confirmation and purity assessment. By comparing its expected spectral data with that of 2-oxindole and 5-methyl-2-oxindole, researchers can discern the subtle yet significant electronic and steric effects of the methyl substituent on the aromatic ring. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of oxindole derivatives, facilitating more efficient and accurate structural elucidation in their research and development endeavors.

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## References

- 1. Oxindole(59-48-3) 1H NMR [m.chemicalbook.com]
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